21-Hydroxy-20-methylpregn-4-en-3-one
Description
Definitional Context and Nomenclature within Steroid Chemistry
21-Hydroxy-20-methylpregn-4-en-3-one is a steroid built upon the fundamental four-ring pregnane (B1235032) skeleton. Its systematic name indicates a pregnane derivative with a double bond between carbons 4 and 5 (pregn-4-ene), a ketone group at carbon 3 (-3-one), a hydroxyl group at carbon 21 (21-Hydroxy-), and a methyl group at carbon 20 (-20-methyl). guidechem.com In research literature and commercial contexts, it is frequently referred to by the trivial names Bisnoralcohol (BA) or 4-HBC. mdpi.comresearchgate.netnih.govresearchgate.net
The compound is classified as a pregnane-class steroid and is also identified as an impurity of the steroid hormone progesterone (B1679170). chemicalbook.comdaicelpharmastandards.com Its molecular structure provides a key platform for further chemical modifications, particularly at the C17 side chain.
Table 1: Chemical and Physical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 60966-36-1 | guidechem.comchemicalbook.combiosynth.comnih.gov |
| Molecular Formula | C₂₂H₃₄O₂ | guidechem.combiosynth.comnih.gov |
| Molecular Weight | ~330.5 g/mol | daicelpharmastandards.combiosynth.comnih.gov |
| Common Synonyms | Bisnoralcohol (BA), 4-HBC | mdpi.comresearchgate.netnih.gov |
| Boiling Point | 464.1 °C | biosynth.com |
| Flash Point | 197.5 °C | biosynth.com |
Overview of Research Significance in Steroid Biotransformation and Synthesis
The primary significance of this compound in academic research lies in its role as a crucial intermediate derived from the biotransformation of phytosterols (B1254722) (plant sterols). mdpi.comresearchgate.netd-nb.info This process, often utilizing genetically engineered microorganisms like Mycobacterium neoaurum, involves the microbial degradation of the phytosterol side chain to yield Bisnoralcohol. mdpi.comnih.govnih.govresearchgate.net This bio-based production route is central to the "white biotechnology" approach for creating high-value steroid pharmaceuticals from abundant, low-cost plant materials. mdpi.comgoogle.com
Furthermore, Bisnoralcohol serves as a foundational molecule for the synthesis of plant-derived cholesterol. google.com This is particularly significant as it provides an alternative to animal-derived cholesterol, mitigating risks associated with potential pathogens. google.com The conversion of Bisnoralcohol to cholesterol involves steps such as oxidation, a Wittig reaction, acetylation, and reduction. google.com
The efficiency of Bisnoralcohol production itself is a major research focus. Studies concentrate on the metabolic engineering of bacterial strains to improve the bioconversion yield from phytosterols. nih.govresearchgate.net This involves identifying and modifying key enzymes in the steroid degradation pathway, such as 3-ketosteroid-Δ¹-dehydrogenase (KstD) and 3-ketosteroid 9α-hydroxylase (KsH), to prevent the formation of unwanted by-products and direct the metabolic flux towards this compound. researchgate.netnih.govresearchgate.netresearchgate.net
Table 2: Key Synthetic Applications of this compound This interactive table outlines major steroid compounds synthesized from Bisnoralcohol (BA).
| Target Compound | Synthetic Pathway Summary | Research Significance | Source(s) |
|---|---|---|---|
| Ursodeoxycholic acid (UDCA) | Derived from BA via side-chain selective oxidation, Horner–Wadsworth–Emmons reaction, allylic oxidation, and reduction steps. | Provides an economical and scalable route to a widely used pharmaceutical from a plant-based source. | mdpi.comresearchgate.netnih.gov |
| Cholesterol | Synthesized from BA through oxidation, Wittig reaction, acetylation, and selective hydrogenation. | Creates a safe, non-animal source of cholesterol for pharmaceutical and other applications. | google.com |
| Corticosteroids and Progestins | Serves as a versatile building block for various complex steroid hormones. | Enables the synthesis of diverse research chemicals and potential drug candidates. | biosynth.com |
| Pregn-4-ene-20-carboxaldehyde, 3-oxo- | Formed through the oxidation of the 21-hydroxyl group of BA. | Acts as an intermediate for further steroid modifications. | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOYQVXPIEQRC-ZRFCQXGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291726 | |
| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60966-36-1 | |
| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60966-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060966361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-hydroxy-20-methylpregn-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthesis and Biotransformation of 21 Hydroxy 20 Methylpregn 4 En 3 One
Microbial Production and Bioconversion Pathways
The industrial synthesis of 21-Hydroxy-20-methylpregn-4-en-3-one, also known as 4-HBC or bisnoralcohol, relies on the microbial conversion of readily available plant-derived sterols. researchgate.netnih.gov This biotransformation is a multi-step process involving the precise cleavage of the phytosterol side chain while leaving the core steroid nucleus intact.
Phytosterol Substrates and Conversion Efficiency
The primary feedstocks for the microbial production of this compound are phytosterols (B1254722), a group of sterols naturally occurring in plants. These include compounds like β-sitosterol, stigmasterol, and campesterol, which are abundant by-products of vegetable oil refining. A significant challenge in this bioconversion process is the low aqueous solubility of phytosterols, which can limit the efficiency of the transformation and prolong fermentation times. nih.gov
To overcome this limitation, various strategies have been developed. One approach involves the use of a micro-emulsion system, often combining soybean oil and cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve substrate solubility and bioavailability. researchgate.net Another strategy focuses on modifying the microbial cell wall to enhance the transport of these hydrophobic substrates into the cell. For instance, deleting the kasB gene in Mycobacterium neoaurum, which is involved in mycolic acid synthesis, has been shown to improve cell permeability and significantly increase the yield of steroid intermediates. nih.gov
Through such process optimization and metabolic engineering, high conversion efficiencies have been achieved. Research has demonstrated the capability of converting phytosterols into C22 steroid intermediates with remarkable yields.
| Microorganism | Substrate | Initial Substrate Conc. | Product | Final Product Conc. | Molar Yield | Reference |
|---|---|---|---|---|---|---|
| Engineered Mycobacterium neoaurum | Phytosterol | 50 g/L | This compound (4-HBC) | 39.5 g/L | 96.7% | researchgate.net |
| M. neoaurum (kasB-deficient) | Phytosterol | 20 g/L | 9α-hydroxy-4-androstene-3,17-dione (9-OHAD) | 10.9 g/L | Not Reported | nih.gov |
| Engineered Mycolicibacterium neoaurum | Phytosterols | Not Reported | 21-hydroxy-20-methyl-pregna-1,4-dien-3-one (1,4-HP) | 10.5 g/L | Not Reported | nih.govbohrium.com |
Key Microbial Strains and Species (e.g., Mycobacterium neoaurum)
The workhorses of industrial steroid biotransformation are bacteria from the genus Mycobacterium, now reclassified into genera including Mycolicibacterium. nih.gov Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum) is a standout species, prized for its natural ability to degrade the phytosterol side chain. nih.govnih.gov
These bacteria possess robust enzymatic machinery capable of carrying out the specific reactions needed to produce steroid intermediates. However, wild-type strains also have the ability to degrade the steroid nucleus, which is undesirable for production purposes. Therefore, a cornerstone of producing this compound is the use of genetically engineered strains. nih.gov
Metabolic engineering focuses on modifying specific genes to redirect the metabolic flux towards the desired C22 steroid product. This often involves deleting or inactivating genes responsible for unwanted side reactions or further degradation of the product.
| Microorganism | Key Genetic Modifications | Purpose | Reference |
|---|---|---|---|
| Mycolicibacterium neoaurum | Knockout of 3-ketosteroid-9-hydroxylase (kshA) and 17β-hydroxysteroid dehydrogenase (hsd4A) genes. | Block steroid nucleus degradation and the formation of C19 steroids, directing metabolism towards C22 steroids. | nih.govbohrium.com |
| Mycobacterium neoaurum | Serial deletion of 3-ketosteroid-Δ¹-dehydrogenase (KstD) and 3-ketosteroid 9α-hydroxylase (KsH) isoenzymes. | Eliminate by-product formation and direct synthesis specifically to 4-HBC. | researchgate.net |
| Mycobacterium neoaurum | Deletion of the kasB gene. | Improve cell wall permeability for enhanced substrate uptake. | nih.gov |
Enzymatic Systems and Catalytic Mechanisms in Steroid Side-Chain Degradation
The microbial degradation of the phytosterol side chain is a complex process analogous to the β-oxidation of fatty acids. pnas.orgacs.org This pathway involves a series of enzymatic reactions that sequentially shorten the alkyl side chain attached to the C17 position of the steroid ring, ultimately yielding the desired this compound.
Within the β-oxidation cascade, enoyl-CoA hydratases play a pivotal role by catalyzing the addition of a water molecule across a double bond of an enoyl-CoA thioester intermediate. nih.govnih.gov EchA19 is an enoyl-CoA hydratase identified in mycobacteria that is involved in cholesterol side-chain catabolism. researchgate.netacs.org It is believed to function in the first or second cycle of β-oxidation. researchgate.net
A fascinating aspect of these enzymes is their stereospecificity. EchA19, which belongs to the crotonase superfamily, produces a hydrated product with a specific stereochemistry ((22R)-hydroxy). acs.orguniprot.orgnih.gov This is in contrast to other hydratases, like ChsH3 from the MaoC family, which produce the opposite stereoisomer ((22S)-hydroxy) from the same substrate. acs.orgnih.gov This stereospecific bifurcation is critical, as subsequent enzymes in the pathway are often specific to only one stereoisomer. acs.org By enhancing the expression of the appropriate hydratase, such as EchA19, metabolic engineers can channel the intermediates down the desired pathway to produce this compound. researchgate.net
Two key enzyme systems, 3-ketosteroid-Δ1-dehydrogenase (KstD) and 3-ketosteroid 9α-hydroxylase (KsH), are central targets for genetic modification in the production of this compound.
3-Ketosteroid 9α-hydroxylase (KsH) is an enzyme complex (typically comprising KshA and KshB subunits) that initiates the degradation of the steroid's four-ring nucleus by introducing a hydroxyl group at the 9α position. nih.govasm.org This is an undesirable reaction when the goal is to accumulate intermediates with an intact steroid core. Therefore, knocking out the genes encoding KsH is a fundamental step in creating a production strain, preventing the loss of product to nucleus degradation. researchgate.netnih.gov This blockage can lead to the accumulation of C22 intermediates. asm.org
3-Ketosteroid-Δ1-dehydrogenase (KstD) catalyzes the introduction of a double bond between the C1 and C2 positions of the steroid A-ring. nih.gov This action would convert this compound (a Δ4-steroid) into its corresponding Δ1,4-diene derivative, 21-hydroxy-20-methyl-pregna-1,4-dien-3-one. nih.govbohrium.com To ensure the final product is the desired Δ4-steroid, the genes for KstD must be deleted or inactivated. researchgate.net In fact, in strains engineered to produce the Δ1,4-diene version, this compound is often observed as a direct precursor and by-product. nih.govbohrium.com The discovery and deletion of multiple KstD and KsH isoenzymes have been crucial for eliminating by-products and creating a clean metabolic pathway directed solely towards the synthesis of this compound. researchgate.net
Other Related Enzyme Activities and Regulation
The biosynthesis of steroid hormones and their derivatives is governed by two principal classes of enzymes: cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs). nih.govoup.com The introduction of a hydroxyl group at the C-21 position is a critical reaction in corticosteroid synthesis, typically catalyzed by the microsomal enzyme steroid 21-hydroxylase (CYP21A2). mdpi.comnih.gov The catalytic activity of P450 enzymes is dependent on the rate of electron transfer from redox partners, such as P450 oxidoreductase for microsomal CYPs. oup.com
The regulation of steroidogenic enzymes is complex, involving tissue- and cell-specific gene expression, basal expression levels, and modulation by hormonal signals. nih.gov Research has demonstrated that for CYP21A2 to effectively hydroxylate a steroid substrate, the presence of a 3-oxo group on the steroid's A-ring is a strict structural requirement, a feature present in this compound. nih.gov
In the specific context of microbial production, this compound has been identified as a byproduct during the synthesis of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one (1,4-HP) from phytosterols by engineered Mycolicibacterium strains. nih.govbohrium.com The metabolic pathway leading to this compound is influenced by the activity of several enzymes. Key among these are 3-ketosteroid-9-hydroxylase (KshA), which is involved in the degradation of the steroid nucleus, and 17β-hydroxysteroid dehydrogenase (Hsd4A), which can lead to the formation of C19 steroid byproducts. nih.govbohrium.com The targeted manipulation of these enzyme activities is a cornerstone of redirecting metabolic flux towards desired C22 pregnane (B1235032) derivatives.
Metabolic Engineering Strategies for Enhanced Production and Byproduct Control
Metabolic engineering provides powerful tools to optimize microbial strains for the production of specific steroids by enhancing desired pathways and eliminating competing reactions.
Gene deletion and overexpression are primary strategies for modifying microbial steroid metabolism. wikipedia.org A notable case is the engineering of Mycolicibacterium neoaurum for the production of C22 steroid intermediates. nih.govbohrium.comresearchgate.net In this system, the knockout of genes encoding 3-ketosteroid-9-hydroxylase (KshA) and 17β-hydroxysteroid dehydrogenase (Hsd4A) was performed. This blocked the primary degradation pathway of the steroid core and prevented the conversion to unwanted C19 byproducts, successfully channeling metabolic intermediates towards the C22 pregnane structure. nih.govbohrium.com This strategy resulted in a mutant strain that transformed phytosterols into 21-hydroxy-20-methyl-pregna-1,4-dien-3-one as the main product, with this compound accumulating as a key byproduct. bohrium.comresearchgate.net
These targeted modifications are often guided by modern gene-editing technologies like the CRISPR/Cas system, which allows for efficient and simultaneous manipulation of multiple genes, including gene deletion, and transcriptional activation or repression. sciencedaily.comnih.govnih.gov
Table 1: Genetic Modifications in Mycolicibacterium neoaurum for C22 Steroid Production This table summarizes the genetic engineering strategies employed to control the production of 21-hydroxy-20-methyl-pregnane derivatives.
| Genetic Modification | Target Gene(s) | Purpose | Outcome | Reference |
|---|---|---|---|---|
| Gene Deletion | kshA (3-ketosteroid-9-hydroxylase) | Block degradation of the steroid nucleus | Redirected metabolic flux from degradation to side-chain cleavage pathway | nih.gov, bohrium.com |
| Gene Deletion | hsd4A (17β-hydroxysteroid dehydrogenase) | Prevent formation of C19 steroid byproducts | Increased precursor availability for C22 steroid synthesis | nih.gov, bohrium.com |
| Overexpression | kstd (3-ketosteroid-Δ¹-dehydrogenase) | Improve purity of the Δ¹-dehydrogenated final product | Increased conversion of the saturated A-ring byproduct to the desired product | nih.gov, researchgate.net |
| Overexpression | nox (NADH oxidase), kate (catalase) | Improve cofactor regeneration and reduce oxidative stress | Enhanced overall yield and productivity of the biotransformation | bohrium.com, researchgate.net |
A significant challenge in microbial steroid biotransformation is the low aqueous solubility of steroid substrates like phytosterols. nih.govnih.gov This hydrophobicity limits their availability to the microbial cells in the fermentation broth, creating a bottleneck for the entire process. nih.gov To overcome this, various substrate delivery systems have been developed.
The use of micro-emulsion systems, created with the help of surfactants, is a common strategy to enhance the dispersion and solubility of hydrophobic compounds in aqueous media. nih.gov This improves the mass transfer of the substrate to the cell surface, thereby increasing the rate of uptake and subsequent biotransformation. mdpi.com However, increasing the concentration of bioavailable substrate can also lead to increased cellular toxicity. nih.govnih.gov Therefore, an optimized delivery system must balance enhanced bioavailability with the tolerance limits of the production strain.
Chemical Synthesis Methodologies and Optimization
While biotransformation is a powerful route, chemical synthesis remains fundamental for producing steroid intermediates, especially at the laboratory scale.
A likely starting material would be a readily available C21 steroid, such as 21-hydroxyprogesterone (11-deoxycorticosterone). A potential, albeit challenging, route could involve the selective methylation at the C-20 position. This transformation is complex due to the stereochemistry and the reactivity of adjacent functional groups. A multi-step sequence would be necessary, likely involving:
Protection of the C-3 ketone and the C-21 hydroxyl group.
Conversion of the C-20 ketone into a suitable precursor for methylation, such as an enolate or enamine.
Stereoselective introduction of the methyl group using an appropriate methylating agent.
Deprotection of the hydroxyl and ketone groups to yield the final product.
The stereocontrol at C-20 would be a major synthetic challenge, requiring advanced techniques to obtain the desired (20S) or (20R) isomer. clearsynth.com The synthesis would rely on a combination of classical steroid transformations and modern synthetic methods. nih.gov
Optimizing a synthetic route for a complex molecule like this compound in a research setting focuses on maximizing both chemical yield and selectivity.
Selectivity:
Regioselectivity: The use of protecting groups is essential to ensure that reactions occur only at the desired positions (e.g., C-20) while leaving other reactive sites like the C-3 ketone untouched.
Stereoselectivity: Achieving the correct stereochemistry at the C-20 center is paramount. This can be addressed by using chiral auxiliaries, asymmetric catalysts, or substrate-controlled reactions where the existing stereocenters of the steroid nucleus direct the approach of the reagent. wikipedia.org
Yield: Optimization of yield involves a systematic approach of screening reaction parameters for each step. This includes testing different solvents, temperatures, reaction times, and catalysts to find the conditions that provide the cleanest reaction with the highest conversion rate. nih.gov
Table 2: Synthetic Challenges and Optimization Strategies This table outlines key challenges in the hypothetical chemical synthesis of this compound and corresponding optimization approaches.
| Synthetic Challenge | Description | Optimization Strategy |
|---|---|---|
| Regioselectivity | Preventing unwanted reactions at other functional groups (e.g., C3-ketone, Δ⁴-double bond). | Use of orthogonal protecting groups; screening for highly regioselective reagents or catalysts. |
| Stereocontrol at C-20 | Establishing the correct (S) or (R) configuration at the newly formed C-20 chiral center. | Employing chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions. |
| Low Step-Wise Yield | Each step in a multi-step synthesis reduces the overall yield. | Systematic optimization of reaction conditions (temperature, solvent, catalyst); use of high-yield enzymatic steps (chemoenzymatic synthesis). |
| Purification | Separation of the desired product from isomers and byproducts. | Optimization of reaction selectivity to minimize byproduct formation; development of efficient chromatographic purification methods. |
Role As a Key Biochemical Intermediate and Precursor
Precursor in the Synthesis of Complex Steroid Structures
As a versatile building block, 21-Hydroxy-20-methylpregn-4-en-3-one is utilized in the chemical synthesis of several important steroid classes. biosynth.com Its derivation from readily available plant sterols through processes like fermentation enhances its industrial and pharmaceutical potential. researchgate.net
A significant application of this compound is its role as a key precursor in the synthesis of Ursodeoxycholic Acid (UDCA). researchgate.net Researchers have developed novel synthetic routes to produce UDCA from this compound, which is derived from plant sterols. researchgate.netnih.govsemanticscholar.org One such pathway involves a series of high-conversion steps, starting from the commercially available bisnoralcohol. nih.govsigmaaldrich.com
Table 1: Synthetic Route for UDCA from this compound
| Step | Reaction Type | Key Features | Average Yield |
|---|---|---|---|
| 1 | Side-chain Selective Oxidation | Converts the precursor to a valuable aldehyde intermediate. researchgate.net | High |
| 2 | Horner-Wadsworth-Emmons | Extends the side chain. researchgate.net | High |
| 3 | Ethylene Glycol Protection | Protects specific functional groups. researchgate.net | High |
| 4 | Allylic Oxidation | Introduces oxygen functionality. researchgate.net | High |
| 5 | Deprotection | Removes the protecting group. researchgate.net | High |
| 6 | One-pot Reduction & Hydrolysis | Converts five functional groups in a single step. researchgate.netnih.gov | ~97% (per conversion) |
This compound is identified as a side-chain degradation product of natural sterols, such as phytosterols (B1254722). researchgate.netcymitquimica.com It is considered an impurity of Stigmasterol, a phytosterol that serves as a precursor in the manufacture of semisynthetic progesterone (B1679170). The compound's origin from the microbial conversion of phytosterols positions it as a key link between raw plant materials and valuable steroidal products. researchgate.net While not a direct precursor to cholesterol, it is an important derivative from the broader sterol family, which is then used to build other complex steroids.
The compound is a crucial intermediate for synthesizing various steroidal drugs, particularly corticosteroids and progestins. researchgate.netbiosynth.comlookchem.com Its C22 steroid structure is well-suited for building the scaffolds of these important pharmaceuticals. nih.govresearchgate.net For instance, the oxidation of this compound can yield pregn-4-en-3-one-20-carbaldehyde, a valuable precursor in the synthesis of progesterone. researchgate.net Furthermore, its dehydrogenated analogue, 21-hydroxy-20-methyl-pregna-1,4-dien-3-one (1,4-HP), is a direct intermediate for synthesizing Δ¹-steroid drugs like prednisolone. nih.govbohrium.com The compound is also noted as an impurity of progesterone, highlighting its close structural relationship. chemicalbook.com
The stereochemistry of this compound makes it a valuable tool in asymmetric synthesis. The (20S) isomer is utilized as a chiral auxiliary, where its rigid steroid framework provides a well-defined chiral environment for controlling the stereochemical outcome of reactions. The presence of multiple stereocenters and specific functional groups (a ketone and a hydroxyl group) allows for further chemical modifications, such as cross-coupling or epoxidation, to elaborate the molecule into more complex, optically active steroid-like structures.
Involvement in Microbial Sterol Catabolism Research
The production of this compound is a focal point in the study of microbial degradation of sterols. Bacteria, particularly from the genus Mycobacterium (or Mycolicibacterium), have been engineered to optimize the conversion of phytosterols into this valuable C22 intermediate.
This compound is a known metabolite in the microbial degradation of cholesterol and phytosterols. researchgate.net In engineered strains of Mycolicibacterium neoaurum, metabolic pathways are modified to halt the degradation process at the C22 steroid stage, leading to the accumulation of this compound as a by-product or, in some cases, the main product. nih.govresearchgate.netbohrium.com For example, by knocking out genes responsible for further degradation, such as those for 3-ketosteroid-9-hydroxylase (KshA) and 17β-hydroxysteroid dehydrogenase (Hsd4A), scientists can block the degradation of the steroid nucleus and prevent the formation of C19 steroids. nih.govresearchgate.netbohrium.com This research has led to the development of mutant bacterial strains capable of transforming phytosterols into this compound and its derivatives with high yield and purity. nih.gov
Table 2: Compound Names Mentioned in Article
| Compound Name | Abbreviation / Synonym(s) |
|---|---|
| This compound | BA, Bisnoralcohol, 4-HBC |
| Ursodeoxycholic Acid | UDCA |
| Cholesterol | |
| Progesterone | |
| Stigmasterol | |
| Prednisolone | |
| 21-hydroxy-20-methyl-pregna-1,4-dien-3-one | 1,4-HP |
| Pregn-4-en-3-one-20-carbaldehyde | 20-POA |
| 9α-hydroxy-4-androstenedione | 9-OHAD |
Unraveling the Role of this compound in Steroid Metabolism
The steroidal compound this compound is a significant C22 steroid that has garnered attention in the field of biotechnology and steroid synthesis. This article delves into its specific role as a key biochemical intermediate and precursor, the implications of its accumulation in particular microbial strains, and the mechanistic aspects of its side-chain cleavage.
This compound serves as a crucial intermediate in the biotransformation of phytosterols into valuable steroid drug precursors. nih.govresearchgate.netnih.govbohrium.com In industrial biotechnology, microorganisms, particularly genetically engineered strains of Mycolicibacterium neoaurum, are utilized to convert abundant and inexpensive phytosterols into more complex steroids. nih.govbohrium.com Within these microbial factories, this compound emerges as a key C22 intermediate. researchgate.net
Its primary role is as a precursor for the synthesis of other important C22 steroids, such as 21-hydroxy-20-methyl-pregna-1,4-dien-3-one (1,4-HP). nih.govnih.govbohrium.com This subsequent compound is a valuable starting material for the production of various corticosteroid drugs. nih.govbohrium.com The introduction of a hydroxyl group at the C21 position and a methyl group at C20 makes this compound a strategic building block for creating the specific functionalities required in many therapeutic steroids. researchgate.net
Beyond its role in microbial biotransformation, there are indications that (20S)-21-Hydroxy-20-methylpregn-4-en-3-one may act as an intermediate in the preparation of follicular fluid-meiosis activating sterol (FF-MAS). nih.gov FF-MAS is a naturally occurring sterol found in the follicular fluid of mammals that plays a role in oocyte maturation. nih.gov However, the detailed biochemical pathway and the specific enzymatic conversions involved in this potential transformation require further elucidation.
Table 1: Key Roles of this compound
| Role | Description | End Product Examples |
| Biochemical Intermediate | Serves as a key intermediate in the microbial transformation of phytosterols. | 21-hydroxy-20-methyl-pregna-1,4-dien-3-one (1,4-HP) |
| Precursor | Acts as a starting material for the synthesis of more complex steroid pharmaceuticals. | Corticosteroids |
| Potential Biological Role | Suggested as an intermediate in the synthesis of follicular fluid-meiosis activating sterol (FF-MAS). | Follicular fluid-meiosis activating sterol (FF-MAS) |
Significance of its Accumulation in Enzyme-Deficient Strains
The accumulation of this compound is a hallmark of specific, genetically modified strains of Mycolicibacterium neoaurum. nih.govnih.govbohrium.com In wild-type strains, the metabolic pathway for steroid degradation is geared towards breaking down the steroid nucleus and side chain to generate energy and essential building blocks for the cell. This involves a series of enzymatic reactions that ultimately lead to smaller, non-steroidal molecules.
However, for the industrial production of steroid intermediates, it is desirable to halt this degradation at a specific point. This is achieved by creating enzyme-deficient strains through genetic engineering. Specifically, the knockout of two key enzyme-encoding genes, kshA (encoding 3-ketosteroid-9-hydroxylase) and hsd4A (encoding 17β-hydroxysteroid dehydrogenase), is crucial for the accumulation of this compound. nih.govnih.govbohrium.com
The absence of 3-ketosteroid-9-hydroxylase prevents the degradation of the steroid's core ring structure. nih.govbohrium.com The inactivation of 17β-hydroxysteroid dehydrogenase blocks the pathway that leads to the cleavage of the C17 side chain to produce C19 steroids (androstane derivatives). nih.govresearchgate.netbohrium.com By blocking these subsequent metabolic steps, the pathway is effectively rerouted, leading to the accumulation of C22 steroid intermediates like this compound. researchgate.net This targeted accumulation is of high industrial significance as it allows for the efficient production and isolation of this valuable precursor for further chemical synthesis. nih.gov
**Table 2: Impact of Gene Knockouts on Steroid Metabolism in *Mycolicibacterium neoaurum***
| Gene Knockout | Enzyme | Consequence | Resulting Accumulated Product |
| kshA | 3-ketosteroid-9-hydroxylase | Prevents degradation of the steroid nucleus. | Accumulation of steroid intermediates with intact ring structure. |
| hsd4A | 17β-hydroxysteroid dehydrogenase | Blocks the pathway to C19 steroid formation. | Accumulation of C22 steroid intermediates. |
| Double Knockout (kshA and hsd4A) | Both enzymes are absent. | The steroid nucleus is preserved, and the side chain is not cleaved to C19. | Significant accumulation of this compound. nih.govnih.govbohrium.com |
Mechanistic Insights into Steroid Side-Chain Cleavage
The degradation of the steroid side chain in Mycolicibacterium is a complex process that mirrors fatty acid β-oxidation. mdpi.com This pathway involves a series of enzymatic reactions that sequentially shorten the alkyl side chain. The generation of C22 steroids like this compound is a branch point from the main degradative pathway that would otherwise lead to C19 steroids.
The enzyme 17β-hydroxysteroid dehydrogenase (Hsd4A) plays a pivotal role in determining the fate of the steroid intermediate. nih.govresearchgate.net In the pathway leading to C19 steroids, Hsd4A, along with other enzymes like the thiolase FadA5, is involved in the processing of the C22 intermediate. nih.govresearchgate.netresearchgate.net The inactivation of Hsd4A is a key step in redirecting the metabolic flux towards the accumulation of C22 steroids. nih.govresearchgate.net
Mechanistic Investigations and Biological Interactions in Research Contexts
Steroid Receptor Binding and Functional Modulation Studies
The ability of a steroid to exert a biological effect is often initiated by its binding to specific intracellular receptors. The interaction of 21-Hydroxy-20-methylpregn-4-en-3-one with such receptors is a key area of research.
Progesterone (B1679170) Receptor Interactions and Modulatory Effects
This compound is recognized as an impurity of the steroid hormone progesterone. researchgate.netchemicalbook.comnih.govikigaicorporation.compharmaffiliates.com The progesterone receptor (PR) is a protein within cells that is activated by progesterone. wikipedia.org In its natural function, progesterone binding to the PR induces a conformational change in the receptor, leading to its activation and subsequent regulation of gene transcription. wikipedia.org
While direct studies on the binding affinity of this compound to the progesterone receptor are not extensively detailed in the available literature, its structural similarity to progesterone suggests a potential for interaction. The core pregn-4-en-3-one (B73113) structure is the fundamental framework for progesterone receptor binding. However, modifications at the C-17 side chain, such as the presence of a 20-methyl and a 21-hydroxy group, can influence binding affinity and functional activity. Generally, the size and polarity of substituents at this position are critical. For instance, structure-activity relationship studies of various progesterone derivatives have shown that alterations in the side chain can either enhance or diminish progestational or antiprogestational activity. unicamp.bracs.orgnih.govnih.gov A poor correlation has been observed between the binding affinity of some progestins and their ability to down-regulate the progesterone receptor, suggesting complex mechanisms of action. nih.gov
Table 1: Progesterone and Related Compounds
| Compound | Common Name/Synonym | Relationship to Progesterone Receptor |
| Progesterone | Progesterone | Primary endogenous ligand for the Progesterone Receptor. wikipedia.org |
| This compound | Progesterone Impurity 34 | A known impurity of progesterone, its direct binding affinity and modulatory effects on the PR are a subject of research interest. nih.gov |
| Onapristone | ZK98,299 | A steroidal progesterone receptor antagonist. acs.orgnih.gov |
| Mifepristone | RU486 | A steroidal progesterone receptor antagonist. acs.org |
Insights from Nuclear Receptor Ligand Research (e.g., DAF-12 Receptor in C. elegans Models)
The DAF-12 receptor in the nematode Caenorhabditis elegans is a nuclear hormone receptor that plays a crucial role in regulating development, metabolism, and lifespan. nih.gov It is activated by a class of steroidal ligands known as dafachronic acids. researchgate.netnih.govnih.govpnas.orgtdl.org These endogenous ligands are 3-keto cholestenoic acids, which feature a carboxylic acid moiety at the end of the steroid side chain. researchgate.net
There is no direct evidence to suggest that this compound is a ligand for the DAF-12 receptor. The structural characteristics of known DAF-12 ligands, particularly the acidic side chain, are not present in this compound. researchgate.net However, research into synthetic steroids as modulators of DAF-12 signaling demonstrates that a diversity of steroid structures can interact with this receptor, leading to various physiological outcomes in C. elegans. researchgate.netnih.gov This highlights the potential for other, as yet unidentified, steroid-like molecules to influence DAF-12 signaling pathways. The study of such interactions in model organisms like C. elegans provides valuable insights into the broader landscape of steroid hormone signaling. nih.gov
Enzyme Activity Modulation and Allosteric Activation Research
Steroids can also exert their effects by modulating the activity of key enzymes. Research in this area for this compound has explored its interactions with phosphatases and dehydrogenases.
Interaction with Protein Tyrosine Phosphatases (e.g., SHP1 Activation)
Protein tyrosine phosphatases (PTPs) are a group of enzymes that remove phosphate (B84403) groups from tyrosine residues on proteins, playing a critical role in cellular signaling. SHP-1 (PTPN6) is a specific PTP that is known to negatively regulate various signaling pathways. nih.gov While some molecules can allosterically activate SHP-1, there is currently no direct scientific evidence in the reviewed literature to indicate that this compound activates or interacts with SHP-1. The recruitment and activation of SHP-1 are typically mediated by its interaction with specific phosphotyrosine-containing motifs on other proteins. nih.gov
Impact on Hydroxysteroid Dehydrogenase Activities
Hydroxysteroid dehydrogenases (HSDs) are enzymes that catalyze the oxidation and reduction of hydroxysteroids. In a study involving the genetic modification of Mycolicibacterium neoaurum for the production of C22 steroid drug intermediates, 21-hydroxy-20-methyl-pregna-4-ene-3-one was identified as a by-product. researchgate.netbohrium.comnih.gov This biotransformation was observed in a mutant strain where the gene for a 17β-hydroxysteroid dehydrogenase (Hsd4A) was knocked out to prevent the degradation of the steroid nucleus. researchgate.netbohrium.comnih.gov This finding suggests that this compound can be a substrate or product in reactions involving HSDs, and its formation is influenced by the activity of these enzymes. The efficiency of progesterone secretion and 3β-hydroxysteroid dehydrogenase activity in human cumulus and granulosa-lutein cells has been shown to correlate with successful oocyte fertilization. nih.gov Furthermore, methods have been developed to evaluate 3β-hydroxysteroid dehydrogenase activity by measuring the conversion of pregnenolone (B344588) to progesterone. nih.gov
Structure-Activity Relationship (SAR) Studies in Steroid Research
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, determines its biological activity. For steroids, minor modifications to the core structure can lead to significant changes in receptor binding affinity and efficacy. unicamp.brnih.govnih.govmdpi.com
The biological activity of pregnane (B1235032) derivatives is highly dependent on the nature and orientation of substituents on the steroid skeleton. For progesterone and its analogs, the presence of the pregn-4-en-3-one structure is a key determinant for progesterone receptor binding. nih.gov The introduction of a methyl group at the C-20 position and a hydroxyl group at the C-21 position, as seen in this compound, modifies the side chain at C-17. SAR studies on other progesterone derivatives have shown that such modifications can impact receptor interaction and subsequent biological response. nih.gov For example, the addition of a 17α-acetoxy group can significantly alter activity. nih.gov Similarly, substitutions on the A and B rings of the steroid nucleus are also known to influence activity. nih.gov The precise impact of the 20-methyl and 21-hydroxy configuration of the subject compound on the activity at various receptors and enzymes remains an area of active investigation.
In Vitro and In Vivo (Non-Human Model) Studies of Bioactivity
The biological activity of this compound, commonly known as Medrysone, has been investigated in various in vitro and in vivo research models. These studies have primarily focused on its anti-inflammatory properties and its potential as a neuroregenerative agent, highlighting its interactions with key biological pathways.
In vitro studies have demonstrated the anti-inflammatory effects of Medrysone and its microbially transformed metabolites. The compound itself is recognized as a topical anti-inflammatory corticosteroid. nih.gov Like other corticosteroids, its mechanism of action is believed to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins play a crucial role in controlling the production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their precursor, arachidonic acid. nih.govnih.gov The process begins with the binding of the drug to the glucocorticoid receptor in the cell's cytosol, which then translocates to the nucleus and binds to genetic elements that regulate the expression of genes involved in the inflammatory pathway. nih.govnih.gov
A study involving the microbial transformation of Medrysone by the fungus Cunninghamella blakesleeana produced several hydroxylated metabolites. nih.gov These compounds, along with the parent Medrysone, were evaluated for their anti-inflammatory activity. Notably, several metabolites, as well as Medrysone itself, demonstrated significant inhibition of T-cell proliferation and the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov
Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of Medrysone (1) and its Metabolites
| Compound | T-Cell Proliferation Inhibition (IC₅₀ µg/mL) | TNF-α Inhibition | Cytotoxicity against 3T3 cells |
|---|---|---|---|
| Medrysone (1) | <0.2 | Inhibited | Non-toxic |
| Metabolite 2 | 14.6 | Not specified | Non-toxic |
| Metabolite 3 | 20.0 | Not specified | Non-toxic |
| Metabolite 4 | 10.4 | Not specified | Non-toxic |
| Metabolite 5 | 10.4 | Not specified | Non-toxic |
| Metabolite 6 | 14.6 | Not specified | Non-toxic |
| Metabolite 7 | <0.2 | Inhibited | Non-toxic |
| Metabolite 8 | 4.8 | Not specified | Non-toxic |
Data sourced from a study on the microbial transformation of Medrysone and the subsequent anti-inflammatory evaluation of the resulting compounds. nih.gov
In non-human in vivo models, research has pointed to the neuroregenerative potential of Medrysone. A study using a mouse model of sustained demyelination of the corpus callosum found that Medrysone treatment fostered myelin repair. nih.gov The compound was observed to stimulate remyelination by enhancing the recruitment of oligodendrocytes, promoting axonal myelination, and restoring the nodes of Ranvier. nih.gov Interestingly, these effects appeared to be mediated indirectly through the modulation of specific astrocyte subpopulations rather than a direct action on oligodendrocytes. nih.gov Specifically, Medrysone treatment was found to significantly promote the C3d+/S100a10+/GFP+ astrocyte phenotype at one and three weeks post-lesion. nih.gov
Table 2: Effect of Medrysone on Astrocyte Subpopulations in a Mouse Model of Demyelination
| Treatment Group | Time Point | Cell Phenotype | Observation |
|---|---|---|---|
| Medrysone | 1 week post-lesion | C3d+/S100a10+/GFP+ astrocytes | Significantly promoted phenotype |
| Medrysone | 3 weeks post-lesion | C3d+/S100a10+/GFP+ astrocytes | Further increased promotion of phenotype |
| Medrysone | 1 week post-lesion | Transgenic cells in d-SVZ | Significantly elevated cell number |
| Medrysone | 3 weeks post-lesion | Transgenic cells in d-SVZ | Cell number dropped below control levels |
Findings are based on in vivo experiments in a mouse model of corpus callosum demyelination. nih.gov
Additionally, in vitro studies using bacterial systems have explored the production of this compound. In genetically modified strains of Mycolicibacterium neoaurum, this compound was produced as a by-product during the biotransformation of phytosterols (B1254722) into its derivative, 21-hydroxy-20-methyl-pregna-1,4-dien-3-one. pharmaffiliates.comnih.gov
Analytical Methodologies and Characterization in Research
Application as a Chemical Standard in Steroid Analysis
In the realm of steroid analysis, the availability of high-purity chemical standards is a prerequisite for accurate and reproducible results. 21-Hydroxy-20-methylpregn-4-en-3-one serves as a critical reference material, particularly in the context of pharmaceutical quality control. It is recognized as a specified impurity of progesterone (B1679170), designated as "Progesterone EP Impurity I" by the European Pharmacopoeia. synzeal.comikigaicorporation.com As such, its primary application as a standard is in the development, validation, and routine execution of analytical methods designed to assess the purity of progesterone active pharmaceutical ingredients (APIs) and finished products. synzeal.comsynthinkchemicals.com
The use of this compound as a standard is essential for:
Impurity Profiling: Establishing the identity and quantity of this specific impurity in batches of progesterone.
Method Validation: Confirming the specificity, linearity, accuracy, and precision of analytical methods used for steroid analysis.
Batch Release Testing: Ensuring that the levels of this impurity in pharmaceutical products are below the established safety thresholds.
Several chemical suppliers offer this compound as a pharmaceutical-grade standard or reference material, often accompanied by a Certificate of Analysis (CoA) that details its purity and characterization data. synthinkchemicals.comdaicelpharmastandards.combiosynth.com
Development and Optimization of Chromatographic and Spectroscopic Techniques for Quantification in Research Matrices
The quantification of this compound, especially at low levels within complex matrices like biological fluids or pharmaceutical formulations, necessitates the use of highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering significant advantages over traditional immunoassay methods. biosynth.comnih.gov
Immunoassays, while historically common, can suffer from cross-reactivity with structurally similar steroids, leading to inaccurate quantification. biosynth.comnih.gov LC-MS/MS mitigates this issue through the separation of analytes by chromatography followed by specific detection based on their mass-to-charge ratio (m/z) and fragmentation patterns.
The development of an LC-MS/MS method for the quantification of this compound in a research matrix would typically involve the following steps:
Sample Preparation: Extraction of the analyte from the matrix (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances and concentrate the sample.
Chromatographic Separation: Optimization of the liquid chromatography conditions (e.g., column type, mobile phase composition, and gradient) to achieve separation from other steroids and matrix components. Reverse-phase columns, such as C18, are commonly employed for steroid separations. nih.gov
Mass Spectrometric Detection: Tuning of the mass spectrometer parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM), to ensure sensitive and specific detection.
Derivatization can also be employed to enhance the ionization efficiency and, consequently, the sensitivity of detection for certain steroids. nih.gov
Table 1: Key Considerations in the Development of an LC-MS/MS Method for this compound
| Parameter | Objective | Common Approaches |
| Sample Preparation | Isolate analyte, remove interferences | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) |
| Chromatography | Separate from other compounds | Reverse-Phase HPLC/UHPLC with C18 column |
| Mobile Phase | Elute analyte with good peak shape | Methanol, Acetonitrile, Water with additives (e.g., formic acid) |
| Ionization | Generate charged molecules for MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Detection | Specific and sensitive quantification | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
Structural Elucidation Techniques for Compound and its Derivatives
The unambiguous identification of this compound and its derivatives relies on a combination of powerful structural elucidation techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
Mass Spectrometry (MS): Mass spectrometry is fundamental for determining the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C₂₂H₃₄O₂). nih.gov The electron ionization (EI) mass spectrum of similar pregnane-type steroids shows characteristic fragmentation patterns that can aid in structural confirmation. researchgate.net Predicted collision cross-section (CCS) values for different adducts of this compound have also been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu
Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 331.26318 |
| [M+Na]⁺ | 353.24512 |
| [M-H]⁻ | 329.24862 |
| [M+H-H₂O]⁺ | 313.25316 |
Data sourced from PubChem. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure. A ¹³C NMR spectrum for this compound is available in the PubChem database. nih.gov For progesterone impurities, comprehensive characterization data packages that include ¹H NMR, ¹³C NMR, and ¹³C-DEPT are often provided by suppliers of reference standards. daicelpharmastandards.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group and the α,β-unsaturated ketone carbonyl (C=O) group.
The combination of these techniques provides a comprehensive analytical profile, ensuring the correct identification and structural confirmation of this compound and its derivatives in research and quality control applications.
Future Research Trajectories and Academic Applications
Advanced Biocatalytic System Design for Steroid Synthesis
The synthesis of complex steroidal compounds like those in the pregnane (B1235032) series is increasingly moving away from traditional chemical methods towards more efficient and selective biocatalytic processes. orientjchem.org Biocatalysis, which uses enzymes or whole microbial cells, offers significant advantages, including high regio- and stereoselectivity, which are often difficult to achieve with standard organic chemistry. nih.gov The production of valuable steroids for the pharmaceutical industry is a key area of focus, with research aimed at discovering novel bioconversions and engineering microbes for improved characteristics. orientjchem.orgnih.gov
Future research is focused on designing and optimizing whole-cell biocatalysis systems for producing specific pregnane derivatives. orientjchem.org A notable example is the genetic modification of Mycolicibacterium strains to produce C22 steroid drug intermediates. nih.gov In one study, researchers engineered a mutant strain capable of transforming phytosterols (B1254722) into 21-hydroxy-20-methyl-pregna-1,4-dien-3-one (1,4-HP), a closely related C22 steroid, alongside 21-hydroxy-20-methyl-pregna-4-ene-3-one as a by-product. nih.gov By enhancing the activity of key enzymes like 3-ketosteroid-Δ¹-dehydrogenase (KSTD) and overexpressing NADH oxidase (NOX) and catalase (KATE) genes, the purity and yield of the target steroid were significantly improved. nih.gov This approach of multi-gene modification represents a promising trajectory for the customized production of specific steroids, including 21-Hydroxy-20-methylpregn-4-en-3-one.
Furthermore, microorganisms like Penicillium lanosocoeruleum have demonstrated multifunctional catalytic abilities towards pregnane-type steroids, performing complex transformations such as Baeyer-Villiger oxidations. nih.gov The ability of these microbial systems to perform several reaction steps in a single biotechnological process highlights their potential for efficient and sustainable steroid synthesis. orientjchem.org
Elucidation of Uncharted Metabolic Pathways Involving Pregnane Steroids
Pregnane steroids are integral to a vast network of metabolic pathways, serving as precursors and intermediates for numerous essential hormones. researchgate.netrsc.org The foundational steroidogenic pathway begins with cholesterol, which is converted to pregnenolone (B344588) by the P450 side-chain cleavage enzyme. youtube.comyoutube.com Pregnenolone then serves as the primary precursor for the synthesis of other steroid hormones through the action of various enzymes, primarily from the cytochrome P450 and hydroxysteroid dehydrogenase families. researchgate.netyoutube.com
A key area of future research involves mapping the less understood metabolic fates of specific pregnane steroids. The biotransformation of these compounds can be highly complex and organism-dependent. For instance, studies on the fungus P. lanosocoeruleum revealed that minor modifications to the D-ring of pregnane substrates could direct their metabolism towards either lactonization or other oxidative and reductive pathways. nih.gov This highlights the subtle structural determinants that can control metabolic outcomes.
The discovery of novel pregnane steroids from natural sources, such as plants, provides clues to uncharted biosynthetic pathways. rsc.orgrsc.org Researchers who isolated new pregnane compounds from Aglaia pachyphylla proposed a biogenesis pathway starting from 5α-pregnan-3β-ol, involving a series of oxidation steps at different carbon positions to produce the final structures. rsc.orgrsc.org Elucidating these pathways in various organisms not only expands fundamental biochemical knowledge but can also identify new enzymes and biotransformation reactions that could be harnessed for biotechnological applications. nih.gov Understanding how compounds like this compound fit into these complex metabolic maps remains a significant goal.
Development of Novel Research Probes and Tools Based on the Compound's Structure
The distinct chemical structure of this compound makes it a valuable resource for developing specialized tools for scientific research. biosynth.com Its rigid steroid framework and specific functional groups—a ketone at C-3 and a hydroxyl group at C-21—can be exploited for various applications.
One primary application is its use as a versatile building block or intermediate for the synthesis of other complex research chemicals and biologically active molecules. biosynth.comcymitquimica.com The keto and hydroxyl groups are amenable to further functionalization, allowing the compound to be elaborated into more complex steroids through reactions like epoxidation or cross-coupling. This makes it a valuable starting point for creating derivatives with potentially new biological activities. nih.gov
The development of activity-based probes is another promising research trajectory. Steroid skeletons are used to design probes that can target and analyze specific enzymes. For example, research has been conducted on developing fluorescent probes based on steroid structures to analyze the activity of enzymes like steroid sulfatase. nih.gov The structure of this compound could similarly be adapted to create probes for studying enzymes involved in pregnane metabolism.
Furthermore, the compound serves as a useful analytical tool. It is employed as a chemical standard for analytical techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and High-Performance Liquid Chromatography (HPLC) to help characterize related steroid compounds. Its defined chiral structure also allows it to be used as a chiral auxiliary, providing a specific three-dimensional environment to guide diastereoselective reactions in synthetic chemistry.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,4-HP (21-hydroxy-20-methyl-pregna-1,4-dien-3-one) |
| This compound |
| 4-pregnen-20,21-diol-3-one |
| 5α-pregnan-3β-ol |
| Cholesterol |
| Cortisol |
| Pregnenolone |
Q & A
Q. Spectroscopic Methods :
- NMR : Assign δ values for methyl (C20-CH₃), hydroxyl (C21-OH), and ketone (C3=O) groups. Compare with analogs like (20S)-20-hydroxypregn-4-en-3-one (CAS 145-15-3) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 330.2195 for [M+H]⁺) and fragmentation patterns .
- IR : Identify O-H (3400–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Answer:
Discrepancies in yields often arise from:
- Stereochemical Variations : C20 and C21 stereochemistry (e.g., 20α vs. 20β) can alter reactivity. Use chiral HPLC or X-ray crystallography to verify configurations .
- Reaction Conditions : Optimize catalysts (e.g., acidic/basic media) and temperature. For acetylation, compare yields of derivatives like 21-acetoxy analogs (e.g., CAS 228556-81-8) under controlled conditions .
- Purity Assessment : Validate starting materials via TLC or HPLC to exclude impurities affecting yields .
Data Analysis : Apply error propagation models (e.g., ±5% uncertainty in gravimetric measurements) and report confidence intervals .
Basic Question: What are the recommended protocols for purifying this compound from reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 7:3 → 1:1). Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane:EtOAc) .
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C, and filter. Verify purity via melting point (mp ~180–185°C, extrapolated from analogs) .
- Storage : Store at +20°C in airtight containers to prevent oxidation .
Advanced Question: How do stereochemical variations at the C20 and C21 positions influence the biological activity of this compound analogs?
Answer:
- C20 Stereochemistry : (20S)-configured analogs (e.g., CAS 145-15-3) may exhibit higher receptor binding affinity than (20R)-isomers. Use molecular docking studies to compare interactions with steroidogenic enzymes .
- C21 Modifications : Acetylation (e.g., 21-acetoxy derivatives) enhances lipophilicity, altering membrane permeability. Compare logP values (e.g., 3.5 for parent vs. 4.2 for acetylated form) .
- Activity Assays : Test analogs in vitro for glucocorticoid or mineralocorticoid activity, referencing standards like fludrocortisone acetate (CAS 514-36-3) .
Basic Question: What analytical methods are critical for confirming the identity of this compound in synthetic samples?
Answer:
- HPLC : Use a C18 column (mobile phase: MeOH:H₂O, 70:30; flow rate 1 mL/min) with UV detection at 240 nm (λmax for Δ⁴-3-ketone) .
- GC-MS : Derivatize hydroxyl groups (e.g., trimethylsilylation) to improve volatility. Compare retention times with authenticated standards .
- Elemental Analysis : Confirm %C (79.95), %H (10.38), and %O (9.67) within ±0.3% deviation .
Advanced Question: What strategies can be employed to optimize the regioselective acetylation of this compound without affecting other hydroxyl groups?
Answer:
- Protecting Groups : Temporarily block C3-ketone via ketal formation (e.g., ethylene glycol/H⁺) before acetylating C21-OH .
- Catalytic Control : Use mild acetylating agents (e.g., acetic anhydride with DMAP in CH₂Cl₂) at 0°C to minimize side reactions .
- Monitoring : Track reaction progress via FT-IR to ensure disappearance of O-H stretches (3400–3600 cm⁻¹) .
Validation : Compare with structurally defined analogs (e.g., 21-acetoxy-20-methylpregn-4-en-3-one, CAS 60966-36-1) using ¹³C NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
